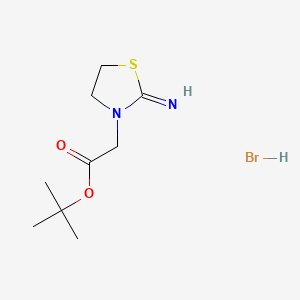
Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazolidines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Métodos De Preparación
The synthesis of Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide typically involves the condensation of a thiol with an aldehyde or ketone. One common method is the reaction of thioglycolic acid with an appropriate aldehyde in the presence of a catalyst. This reaction can be carried out under mild conditions and often yields high purity products . Industrial production methods may involve multicomponent reactions, click chemistry, and green chemistry approaches to improve selectivity, yield, and environmental sustainability .
Análisis De Reacciones Químicas
Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The presence of the thiazolidine ring enhances its ability to interact with biological targets, leading to its diverse pharmacological effects .
Comparación Con Compuestos Similares
Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.
Thiazolidine-2-thione: Used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H17BrN2O2S |
|---|---|
Peso molecular |
297.21 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-imino-1,3-thiazolidin-3-yl)acetate;hydrobromide |
InChI |
InChI=1S/C9H16N2O2S.BrH/c1-9(2,3)13-7(12)6-11-4-5-14-8(11)10;/h10H,4-6H2,1-3H3;1H |
Clave InChI |
GGHNGVNPNYORRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1CCSC1=N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


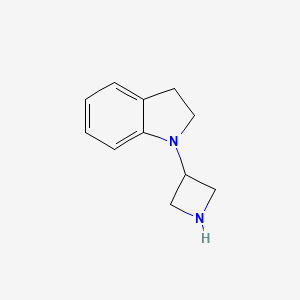

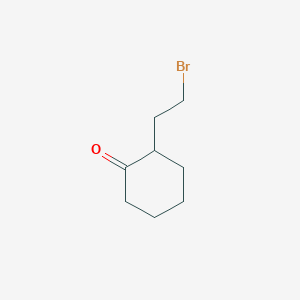
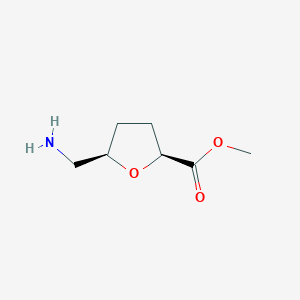
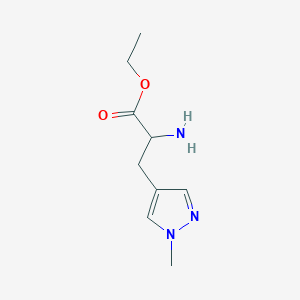
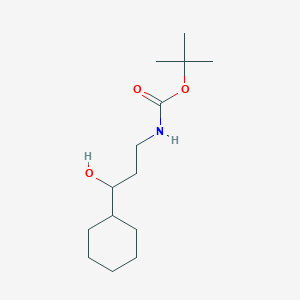
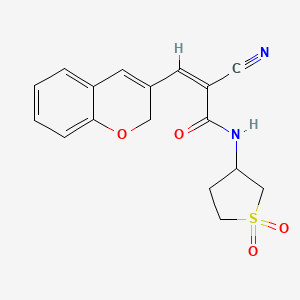
![(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol](/img/structure/B13581320.png)
![tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate](/img/structure/B13581328.png)
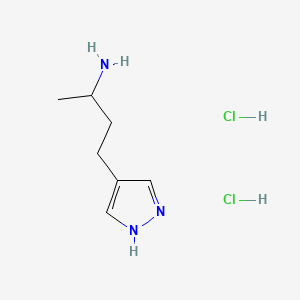
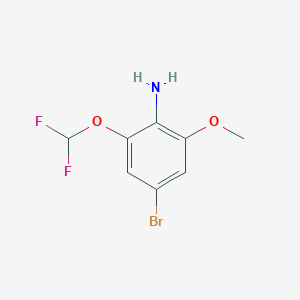
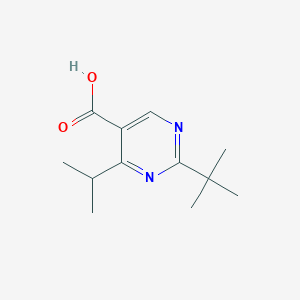

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B13581369.png)
